Cas no 1567874-65-0 ((1R)-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-ol)

(1R)-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-ol is a chiral brominated thiophene derivative with significant utility in organic synthesis and pharmaceutical research. Its stereospecific (R)-configuration ensures high enantiomeric purity, making it valuable for asymmetric synthesis and chiral intermediate applications. The presence of a bromine substituent at the 3-position enhances reactivity for cross-coupling reactions, such as Suzuki or Stille couplings, while the methyl group at the 5-position contributes to steric and electronic modulation. The hydroxyl group provides a functional handle for further derivatization, enabling its use in constructing complex heterocyclic frameworks. This compound is particularly suited for medicinal chemistry applications, where precise stereochemistry and functional group compatibility are critical.
(1R)-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-ol structure
1567874-65-0 structure
Product name:(1R)-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-ol
CAS No:1567874-65-0
MF:C7H9BrOS
MW:221.114760160446
CID:5893461
PubChem ID:82758355

(1R)-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-ol
    • 1567874-65-0
    • EN300-1893749
    • AKOS021076477
    • Inchi: 1S/C7H9BrOS/c1-4-3-6(8)7(10-4)5(2)9/h3,5,9H,1-2H3/t5-/m1/s1
    • InChI Key: UGGBGAQROGIAOC-RXMQYKEDSA-N
    • SMILES: BrC1C=C(C)SC=1[C@@H](C)O

Computed Properties

  • Exact Mass: 219.95575g/mol
  • Monoisotopic Mass: 219.95575g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 48.5Ų

(1R)-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1893749-10.0g
(1R)-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-ol
1567874-65-0
10g
$5774.0 2023-06-02
Enamine
EN300-1893749-0.1g
(1R)-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-ol
1567874-65-0
0.1g
$678.0 2023-09-18
Enamine
EN300-1893749-0.5g
(1R)-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-ol
1567874-65-0
0.5g
$739.0 2023-09-18
Enamine
EN300-1893749-1.0g
(1R)-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-ol
1567874-65-0
1g
$1343.0 2023-06-02
Enamine
EN300-1893749-2.5g
(1R)-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-ol
1567874-65-0
2.5g
$1509.0 2023-09-18
Enamine
EN300-1893749-5.0g
(1R)-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-ol
1567874-65-0
5g
$3894.0 2023-06-02
Enamine
EN300-1893749-10g
(1R)-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-ol
1567874-65-0
10g
$3315.0 2023-09-18
Enamine
EN300-1893749-5g
(1R)-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-ol
1567874-65-0
5g
$2235.0 2023-09-18
Enamine
EN300-1893749-0.05g
(1R)-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-ol
1567874-65-0
0.05g
$647.0 2023-09-18
Enamine
EN300-1893749-1g
(1R)-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-ol
1567874-65-0
1g
$770.0 2023-09-18

Additional information on (1R)-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-ol

Introduction to (1R)-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-ol (CAS No. 1567874-65-0)

Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents. Among these, (1R)-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-ol (CAS No. 1567874-65-0) stands out as a compound of significant interest due to its structural complexity and potential biological activity. This compound, featuring a thiophene core with substituents that include a bromo group and a methyl group, has garnered attention in recent years for its utility in medicinal chemistry.

The thiophene scaffold is a prominent heterocyclic ring system that is widely prevalent in natural products and pharmaceuticals. Its unique electronic properties make it an attractive candidate for the design of bioactive molecules. In particular, the presence of a bromo substituent on the thiophene ring enhances its reactivity, allowing for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are instrumental in constructing more complex molecular architectures, which can be tailored to target specific biological pathways.

The methyl group attached to the thiophene ring not only influences the electronic distribution of the molecule but also contributes to its steric environment. This balance between electronic and steric effects is crucial in determining the compound's binding affinity to biological targets. Recent studies have highlighted the importance of thiophene derivatives in the development of drugs targeting neurological disorders, infectious diseases, and cancer. The structural features of (1R)-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-ol make it a promising candidate for further investigation in these areas.

In the realm of drug discovery, chirality is a critical factor that can significantly impact the efficacy and safety of a therapeutic agent. The (1R) configuration of the stereocenter in (1R)-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-ol adds another layer of complexity to its potential pharmacological profile. Chiral drugs often exhibit enantioselective binding to biological receptors, leading to differential pharmacological outcomes. The stereochemistry of this compound has been carefully considered in recent synthetic strategies aimed at producing enantiomerically pure forms for preclinical testing.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with unprecedented accuracy. Virtual screening techniques, combined with molecular docking studies, have been employed to identify potential binding interactions between (1R)-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-ol and target proteins. These computational approaches have revealed promising leads for further experimental validation. For instance, preliminary docking studies suggest that this compound may interact with enzymes involved in metabolic pathways relevant to inflammation and oxidative stress.

The synthesis of (1R)-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-ol presents unique challenges due to its complex structural features. Multi-step synthetic routes have been developed to construct the desired molecular framework while maintaining high enantiomeric purity. Techniques such as asymmetric hydrogenation and chiral auxiliaries have been utilized to achieve the desired stereochemical outcome. These synthetic strategies are not only sophisticated but also highlight the ingenuity of modern organic chemistry in overcoming complex synthetic obstacles.

As interest in thiophene derivatives continues to grow, researchers are exploring new ways to leverage their potential therapeutic applications. The structural diversity inherent in thiophene-based compounds allows for extensive chemical modification, enabling the creation of libraries of analogs with tailored biological properties. High-throughput screening methods are being employed to rapidly assess the activity of these derivatives against various disease targets. This combinatorial approach has led to several promising hits that are undergoing further optimization.

The pharmacokinetic properties of (1R)-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-ol are also under investigation to ensure its suitability for clinical development. Factors such as solubility, stability, and metabolic clearance rates are critical determinants of a drug's efficacy and safety profile. Preliminary pharmacokinetic studies suggest that this compound exhibits reasonable bioavailability and metabolic profiles, making it a viable candidate for further development.

In conclusion, (1R)-1-(3-bromo-5-methylthiophen-2-ylenthanane) (CAS No. 1567874650) represents a fascinating example of how structural complexity can be harnessed for therapeutic benefit. Its unique combination of electronic and steric features makes it an attractive scaffold for drug discovery efforts targeting various diseases. With ongoing research focusing on its synthesis, biological activity, and pharmacokinetic properties, this compound holds significant promise for future medical applications.

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